3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone
Description
The compound 3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone features a pyridazinone core substituted at position 3 with a 1-phenylpyrazole group and at position 1 with a 3-(trifluoromethyl)phenyl moiety. Pyridazinones are heterocyclic systems with two adjacent nitrogen atoms, which confer unique electronic and steric properties. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, enhancing metabolic stability and influencing binding interactions in biological systems. While direct experimental data for this compound are absent in the provided evidence, structural analogs and computational insights (e.g., topological polar surface area, hydrogen-bonding capacity) suggest it may exhibit moderate solubility and membrane permeability, typical of similar pyridazinone derivatives .
Propriétés
IUPAC Name |
3-(1-phenylpyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O/c21-20(22,23)14-5-4-8-16(13-14)27-12-10-18(28)19(25-27)17-9-11-26(24-17)15-6-2-1-3-7-15/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWVEKJXYGYSBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a complex structure that includes both pyrazole and pyridazinone moieties. The trifluoromethyl group enhances its lipophilicity, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus. These compounds demonstrated low minimum inhibitory concentrations (MICs) and were effective in time-kill assays, indicating a bactericidal effect. Notably, they also inhibited biofilm formation, which is crucial in treating chronic infections .
Anticancer Activity
The anticancer properties of pyrazole derivatives have been extensively studied. For example, a related compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer), with IC50 values as low as 0.07 µM. These compounds induced apoptosis and inhibited key signaling pathways involved in tumor growth .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 0.07 | Apoptosis induction |
| Related Compound | HCT116 | 0.07 | Aurora-A kinase inhibition |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenases (COX-1 and COX-2), which are critical enzymes in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes such as cyclooxygenases and kinases involved in cell signaling and inflammation.
- Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Action : The structural characteristics allow for interaction with bacterial membranes or essential metabolic pathways.
Case Studies
Several studies have documented the efficacy of pyrazole derivatives similar to the compound :
- Antimicrobial Efficacy : A study demonstrated that specific pyrazole derivatives had a low tendency for bacteria like S. aureus to develop resistance through mutation, making them promising candidates for further development .
- Cytotoxicity Profiles : In vitro studies revealed that certain derivatives significantly inhibited the proliferation of various cancer cell lines with IC50 values ranging from 0.07 µM to 49.85 µM, showcasing their potential as anticancer agents .
Applications De Recherche Scientifique
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry, particularly as a lead compound in drug discovery. Its structure allows for modifications that can enhance biological activity against various diseases.
Case Studies:
- Anticancer Activity : Research indicates that derivatives of pyridazinones exhibit selective cytotoxicity against cancer cell lines. A study found that modifications to the pyrazole ring could enhance antiproliferative effects on breast cancer cells .
Antimicrobial Properties
Studies have demonstrated that compounds containing pyrazole and pyridazine moieties possess antimicrobial activities. The trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration and efficacy against bacterial strains.
Data Table: Antimicrobial Activity
| Compound | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| 3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone | E. coli | 15 |
| This compound | S. aureus | 18 |
Agricultural Chemistry
The compound's unique structure makes it a candidate for developing agrochemicals, particularly as a fungicide or herbicide. Research is ongoing to evaluate its effectiveness against specific pests and pathogens.
Case Studies:
- A recent study evaluated its efficacy as a fungicide against Fusarium species, showing promising results in greenhouse trials .
Material Science
In material science, the compound can be utilized in the development of advanced materials due to its electronic properties. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor technology.
Data Table: Material Properties
| Property | Value |
|---|---|
| Conductivity | High |
| Stability | Stable under ambient conditions |
| Solubility | Soluble in organic solvents |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues from Literature
Key Comparative Insights:
Core Heterocycle Differences: The pyridazinone core (target compound) offers two adjacent nitrogen atoms, increasing polarity compared to pyridinone derivatives (e.g., fluridone in ). This may enhance hydrogen-bonding interactions in biological targets. Pyridinones (e.g., fluridone) are more lipophilic due to fewer hydrogen-bond acceptors, favoring herbicidal activity via membrane penetration .
Substituent Effects: Trifluoromethyl (-CF₃): Present in the target and pyridinone derivatives (), this group improves metabolic stability and electron-deficient aromatic interactions. Sulfonyl (-SO₂): In patent compounds (), this group increases TPSA and solubility but may reduce blood-brain barrier penetration.
Topological Polar Surface Area (TPSA): The target compound’s TPSA (~71–80 Ų) is comparable to pyridazinone analogs (), suggesting moderate solubility and oral bioavailability. Sulfonyl-containing analogs () exhibit higher TPSA (>85 Ų), favoring aqueous environments.
Biological Implications: Pyridazinones with trifluoromethyl groups (target, ) are understudied but may target enzymes like kinases or PDEs due to their planar structure.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone?
Methodological Answer:
The compound is synthesized via multi-step condensation and cyclization reactions. A typical approach involves:
Pyrazole Core Formation : Reacting substituted propenones with hydrazine derivatives (e.g., phenylhydrazine) under reflux in ethanol or acetic acid to form the pyrazole ring .
Pyridazinone Assembly : Coupling the pyrazole intermediate with a trifluoromethyl-substituted phenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling. Triethylamine is often used to deprotonate intermediates and facilitate reaction efficiency .
Characterization : Confirmation of structure via / NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Single-crystal X-ray diffraction (as in ) resolves ambiguities in stereochemistry .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR identify proton environments and carbon frameworks, with characteristic shifts for the pyridazinone carbonyl (δ 160–170 ppm) and trifluoromethyl groups (δ 110–125 ppm in NMR) .
- X-ray Diffraction : Resolves crystal packing and confirms regiochemistry of substituents (e.g., distinguishing 1,3- vs. 1,5-disubstituted pyrazoles) .
- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns, particularly for trifluoromethyl groups, which exhibit distinct isotopic clusters .
Advanced: How can computational chemistry optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Quantum Chemical Calculations : Density functional theory (DFT) predicts transition states and intermediates, guiding solvent selection (e.g., ethanol vs. dioxane) and catalyst optimization .
- Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method screen reaction pathways, reducing trial-and-error experimentation. For example, ICReDD’s workflow combines DFT with experimental feedback to identify optimal temperatures (e.g., 80–100°C) and reagent stoichiometry .
- Solvent Effects : COSMO-RS simulations evaluate solvent polarity impacts on yield, favoring aprotic solvents for cyclization steps .
Advanced: How can researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Statistical Experimental Design : Use factorial design (e.g., Box-Behnken or Taguchi methods) to isolate variables (e.g., cell line variability, assay protocols) contributing to discrepancies .
- Dose-Response Validation : Replicate assays with standardized positive controls (e.g., COX-2 inhibitors for anti-inflammatory studies) and normalize data to account for batch effects .
- Meta-Analysis : Apply multivariate regression to published datasets, adjusting for confounding factors like substituent electronic effects (e.g., electron-withdrawing trifluoromethyl vs. methyl groups) .
Advanced: What structural modifications enhance the compound’s bioactivity?
Methodological Answer:
- Substituent Effects : Introducing electron-donating groups (e.g., -OCH) at the phenyl ring improves anti-inflammatory activity, while bulkier groups (e.g., -CF) enhance metabolic stability .
- Heterocycle Hybridization : Fusion with coumarin (as in ) or chromen-2-one scaffolds increases binding affinity to kinase targets (e.g., p38 MAPK) .
- Pharmacophore Modeling : Molecular docking (e.g., AutoDock Vina) identifies optimal substituent positions for hydrogen bonding with biological targets like bacterial DNA gyrase .
Basic: What in vitro models are suitable for initial bioactivity screening?
Methodological Answer:
- Antibacterial Activity : Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains are tested via broth microdilution (MIC values) .
- Anti-Inflammatory Screening : COX-1/COX-2 inhibition assays using purified enzymes or LPS-induced IL-6/TNF-α release in RAW 264.7 macrophages .
- Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK-293) establish selectivity indices (IC > 100 µM for non-toxic candidates) .
Advanced: How can mechanistic studies elucidate the compound’s biological targets?
Methodological Answer:
- Kinase Profiling : Broad-spectrum kinase panels (e.g., Eurofins DiscoverX) identify off-target effects. For example, pyridazinone derivatives often inhibit CDK2/cyclin E .
- Metabolomic Profiling : LC-MS/MS tracks metabolite formation in hepatic microsomes, identifying oxidative hotspots (e.g., N-demethylation of pyrazole rings) .
- Gene Knockdown Models : CRISPR/Cas9-engineered cell lines (e.g., COX-2) confirm target specificity in anti-inflammatory pathways .
Advanced: What strategies mitigate thermal degradation during synthesis and storage?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (e.g., >200°C for pyridazinones) and informs storage conditions (desiccated, 4°C) .
- Stabilizing Excipients : Co-crystallization with cyclodextrins or encapsulation in PLGA nanoparticles reduces hygroscopicity and extends shelf life .
- Process Control : In-line FT-IR monitors reaction exotherms, preventing thermal runaway during scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
